

Technical Guide to Acid Yellow 220 for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Acid Yellow 220

Cat. No.: B1660042

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An In-depth Overview of C.I. **Acid Yellow 220** (CAS: 70851-34-2)

This technical guide provides a comprehensive overview of **Acid Yellow 220**, a metal-complex azo dye. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical identity, physicochemical properties, and potential, yet underexplored, biological significance. While predominantly used in the textile industry, the structural class of cobalt-complex azo dyes warrants scientific investigation for broader applications.

Core Chemical Identifiers

Acid Yellow 220 is a complex coordination compound. It is crucial to note that while the name "**Acid Yellow 220**" is associated with multiple CAS numbers in various databases, the most consistent and validated identifier is 70851-34-2.^{[1][2]} Another CAS number, 71603-79-7, is often cited but is considered a deprecated or deleted entry by several chemical databases.^[1]

Identifier	Value
Chemical Name	tetrasodium;bis(2-[[3-[[E]-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-hydroxyphenyl]sulfonylamino]benzoate);cobalt
CAS Number	70851-34-2
Molecular Formula	C ₄₆ H ₃₄ Cl ₂ CoN ₈ Na ₄ O ₁₄ S ₂ [1]
Molecular Weight	1208.7 g/mol [1]
Synonyms	C.I. Acid Yellow 220, tetrasodium bis[2-[[3-[[1-[(2-chloroanilino)carbonyl]-2-oxopropyl]azo]-4-hydroxyphenyl]sulphonyl]amino]benzoato(3-)cobaltate(4-) [2]

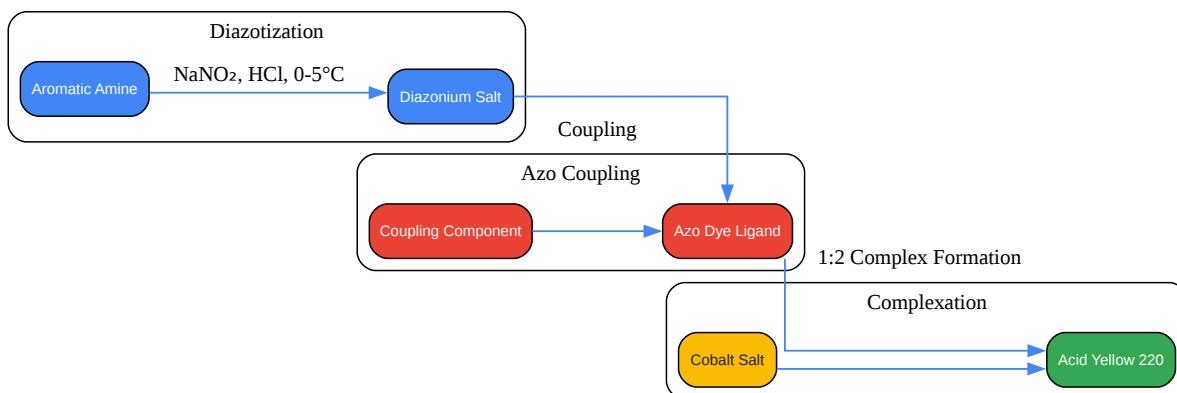
Physicochemical Data

The following table summarizes the key physicochemical properties of **Acid Yellow 220**. This data is essential for its handling, formulation, and for designing experimental protocols.

Property	Value
Appearance	Yellow to brown powder
Solubility	Soluble in water [2]
Boiling Point	766.9 °C at 760 mmHg [2] [3]
Flash Point	417.6 °C [2] [3]
Vapor Pressure	9.86E-25 mmHg at 25°C [2]
Hydrogen Bond Donor Count	6 [1]
Topological Polar Surface Area	384 Å ² [1]

Synthesis and Manufacturing

The synthesis of **Acid Yellow 220** involves a multi-step chemical process, culminating in the formation of a 1:2 cobalt complex. The general manufacturing method involves the diazotization of an aromatic amine followed by a coupling reaction and subsequent complexation with a cobalt salt.[4][5]



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Caption: Synthesis workflow for **Acid Yellow 220**.

Potential Research Applications and Toxicological Profile

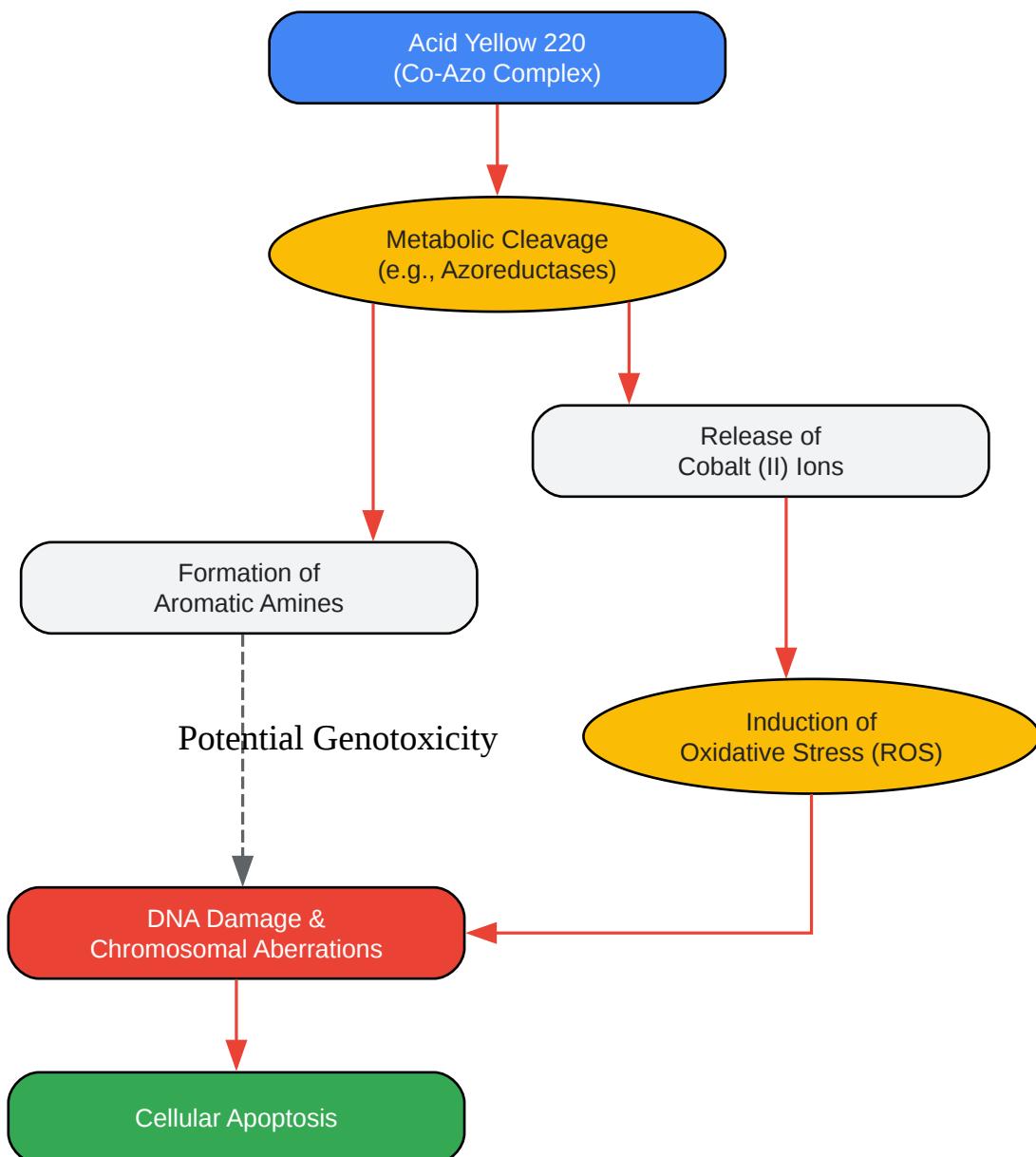
While specific research applications for **Acid Yellow 220** are not extensively documented, the broader class of metal-complex azo dyes has been a subject of scientific inquiry, suggesting potential avenues for investigation.

Antimicrobial and Antitumor Activity: Several studies on other cobalt-azo dye complexes have demonstrated significant biological activity. These complexes have been shown to possess antibacterial and antifungal properties. Furthermore, some azo dye complexes have been investigated for their cytotoxicity against cancer cell lines.[6] This suggests that **Acid Yellow**

220 could be a candidate for screening in antimicrobial and anticancer research. The mechanism of action is thought to involve the complex's ability to bind to biological macromolecules like DNA and proteins.[\[6\]](#)

Toxicology and Genotoxicity: The toxicological profile of **Acid Yellow 220** is not fully elucidated. However, the metabolism of azo dyes and the toxicity of cobalt are key considerations. Azo dyes can be metabolized by intestinal microbiota and liver enzymes through the reductive cleavage of the azo bond, leading to the formation of aromatic amines, which can be toxic or carcinogenic.[\[7\]](#)[\[8\]](#)

The presence of cobalt is also a significant factor. Soluble cobalt compounds have been shown to induce DNA and chromosomal damage in vitro, likely through the generation of reactive oxygen species (ROS) and oxidative stress.[\[9\]](#)[\[10\]](#)[\[11\]](#) Cobalt can also interfere with DNA repair mechanisms.[\[11\]](#) While in vivo studies have shown that protective mechanisms can mitigate this damage, the genotoxic potential remains a critical area for research.[\[9\]](#)



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Caption: Potential toxicological pathway of **Acid Yellow 220**.

Experimental Protocols

Due to the limited availability of research-focused literature on **Acid Yellow 220**, specific experimental protocols are not well-established. However, based on the properties of related compounds, the following general methodologies can be adapted for its study.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

- Preparation of Stock Solution: Prepare a stock solution of **Acid Yellow 220** in sterile deionized water or a suitable solvent like DMSO, followed by sterile filtration.
- Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., *E. coli*, *S. aureus*) and fungi (e.g., *C. albicans*).
- Broth Microdilution Assay:
 - Prepare serial dilutions of the **Acid Yellow 220** stock solution in a 96-well microtiter plate with appropriate growth media.
 - Inoculate each well with a standardized suspension of the microorganism.
 - Include positive (microorganism with media) and negative (media only) controls.
 - Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
 - Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the dye that inhibits visible growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.
- Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of **Acid Yellow 220**. Include an untreated control.
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

Acid Yellow 220 (CAS: 70851-34-2) is a well-defined chemical entity with its primary application in industrial dyeing. For the research and drug development community, it represents an under-investigated member of the biologically active metal-complex azo dyes. Its potential antimicrobial and cytotoxic properties, coupled with a need for a thorough toxicological evaluation, present numerous opportunities for future research. The protocols and data presented in this guide serve as a foundational resource for scientists interested in exploring the broader biological and pharmacological potential of this compound.

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